molecular formula C18H15FN2OS B12138784 (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12138784
M. Wt: 326.4 g/mol
InChI Key: UETXEMFOPUGBBM-YBEGLDIGSA-N
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Description

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolone core, a fluorobenzylidene group, and a dimethylphenylamino substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between the thiazolone core and 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethylphenylamino Group: The final step involves the nucleophilic substitution of the thiazolone core with 2,3-dimethylaniline under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the benzylidene group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced benzylidene derivatives.

Scientific Research Applications

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-chlorobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

    (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-bromobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a bromine atom instead of a fluorine atom.

    (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-iodobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with an iodine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its halogenated analogs.

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN2OS/c1-11-5-3-8-15(12(11)2)20-18-21-17(22)16(23-18)10-13-6-4-7-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

UETXEMFOPUGBBM-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)C

Origin of Product

United States

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